1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane is a chemical compound known for its complex structure and potential applications in various fields
Vorbereitungsmethoden
The synthesis of 1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane involves multiple steps, typically starting with the nitration of precursor compounds. The reaction conditions often require careful control of temperature and the use of strong acids like nitric acid and sulfuric acid. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the compound’s reactive nature.
Analyse Chemischer Reaktionen
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like hydrogen gas and catalysts, as well as oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include redox reactions and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane can be compared with other nitro-containing compounds, such as:
1,1,1-Trinitropropane: A simpler compound with fewer nitro groups, leading to different reactivity and applications.
1,1,1-Trinitro-2,2-bis(nitrooxy)propane: Another complex nitro compound with distinct properties and uses.
Eigenschaften
CAS-Nummer |
200443-65-8 |
---|---|
Molekularformel |
C7H10N6O14 |
Molekulargewicht |
402.19 g/mol |
IUPAC-Name |
1,1,1-trinitro-3-(3,3,3-trinitropropoxymethoxy)propane |
InChI |
InChI=1S/C7H10N6O14/c14-8(15)6(9(16)17,10(18)19)1-3-26-5-27-4-2-7(11(20)21,12(22)23)13(24)25/h1-5H2 |
InChI-Schlüssel |
ALXPKYJZHJUOAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCOCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.